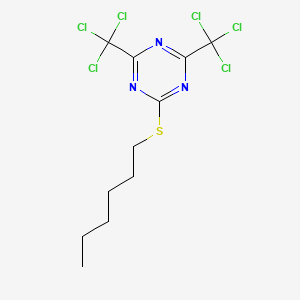
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with hexylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with hexylthio groups. The reaction mixture is usually heated to facilitate the substitution process, followed by purification steps such as filtration, drying, and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries .
化学反应分析
Types of Reactions
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions, where the trichloromethyl groups can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hexylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions. Reduction reactions can also be carried out to modify the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the hexylthio groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, sulfoxides, sulfones, and hydroxylated triazines. These products have diverse applications in different fields .
科学研究应用
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including its use in the development of new pharmaceuticals targeting specific diseases.
作用机制
The mechanism of action of s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and material science .
相似化合物的比较
Similar Compounds
s-Triazine, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride): A precursor for the synthesis of various triazine derivatives.
s-Triazine, 2,4,6-triamino-1,3,5-triazine (melamine): Known for its use in the production of melamine resins and its applications in materials science.
s-Triazine, 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid): Used in the production of disinfectants and herbicides.
Uniqueness
s-Triazine, 2-(hexylthio)-4,6-bis(trichloromethyl)- stands out due to its unique combination of hexylthio and trichloromethyl groups. This structural feature imparts distinct chemical properties, making it suitable for specific applications that other triazine derivatives may not fulfill. Its versatility in undergoing various chemical reactions and its potential in scientific research further highlight its uniqueness.
属性
分子式 |
C11H13Cl6N3S |
|---|---|
分子量 |
432.0 g/mol |
IUPAC 名称 |
2-hexylsulfanyl-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C11H13Cl6N3S/c1-2-3-4-5-6-21-9-19-7(10(12,13)14)18-8(20-9)11(15,16)17/h2-6H2,1H3 |
InChI 键 |
QFGJRACOXNMLQS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


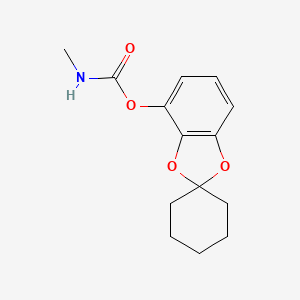
![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
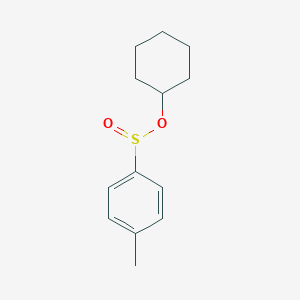
![N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide](/img/structure/B14704796.png)
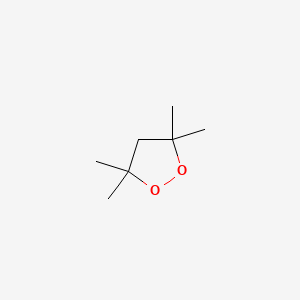
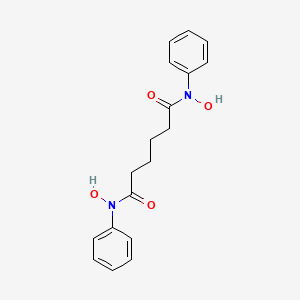
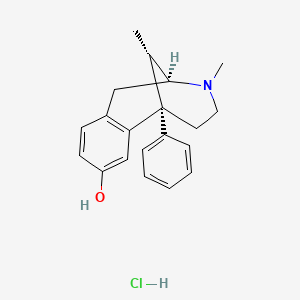
![4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14704812.png)
![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)
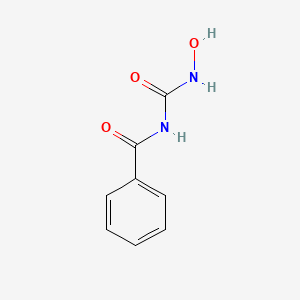
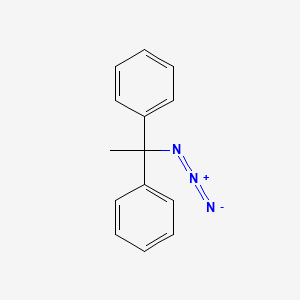
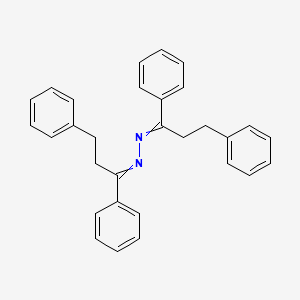

![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)
